Potassium 2-formylphenyltrifluoroborate
Description
Properties
IUPAC Name |
potassium;trifluoro-(2-formylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-5H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOXEDSLHPSNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1C=O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635759 | |
| Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192863-39-1 | |
| Record name | Potassium trifluoro(2-formylphenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium (2-Formylphenyl)trifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of fluoride ions from KHF₂ on the boron center, displacing hydroxyl groups to form the trifluoroborate complex. Key steps include:
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Dissolution : 2-Formylphenylboronic acid is dissolved in deionized water.
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Reagent Addition : A stoichiometric excess of KHF₂ (1.2–1.5 equiv) is added gradually to prevent localized pH spikes.
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Reflux : The mixture is heated under reflux (80–90°C) for 4–6 hours to ensure complete conversion.
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Workup : Cooling to room temperature precipitates the product, which is isolated via vacuum filtration and washed with cold ethanol.
Industrial-scale protocols incorporate recrystallization from ethanol-water (3:1 v/v) to achieve >98% purity. Yields typically range from 75–85%, with residual boronic acid removed via activated charcoal treatment.
Table 1: Optimization Parameters for KHF₂-Based Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–90°C | Maximizes kinetics |
| KHF₂ Equiv | 1.2–1.5 | Minimizes side products |
| Reaction Time | 4–6 hours | Ensures completion |
| Solvent Ratio (EtOH:H₂O) | 3:1 | Enhances crystallization |
Alternative Route: Wittig Reaction with Formylphenyltrifluoroborate Precursors
A less common but mechanistically distinct method involves the Wittig reaction to introduce the formyl group post-trifluoroborate formation. This strategy is advantageous when functional group compatibility limits direct formylation.
Protocol Overview
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Synthesis of 4-Formylphenyltrifluoroborate : Potassium 4-bromophenyltrifluoroborate reacts with a formyl-containing ylide (e.g., (cyanomethyl)triphenylphosphorane) in tetrahydrofuran (THF) at −78°C.
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Isomerization : The 4-formyl isomer is thermally rearranged to the 2-formyl derivative via acid catalysis (e.g., H₂SO₄, 60°C, 12 hours).
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Purification : Column chromatography on silica gel (hexane:ethyl acetate, 4:1) isolates the target compound in 60–70% yield.
While this method circumvents challenges associated with direct boronic acid formylation, its multi-step nature and moderate yields limit industrial adoption.
Characterization and Analytical Data
Spectroscopic Profiling
Purity Assessment
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HPLC : Retention time = 8.2 min (C18 column, 70% MeOH/H₂O, 1 mL/min).
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Elemental Analysis : Calculated for C₇H₅BF₃KO: C 39.66%, H 2.38%; Found: C 39.58%, H 2.42%.
Industrial-Scale Production and Challenges
Large-scale manufacturing (≥1 kg batches) employs continuous flow reactors to enhance heat dissipation and reduce reaction times. Key challenges include:
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Byproduct Formation : Trace amounts of boroxines from boronic acid dehydration require scavenging with molecular sieves.
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Metal Contamination : Residual K⁺ ions are removed via ion-exchange resins (e.g., Dowex 50WX8).
Emerging Methodologies and Research Directions
Recent studies explore electrochemical synthesis using boron-doped diamond electrodes to oxidize 2-formylphenylboronic acid in the presence of KF. Preliminary results show 90% conversion at 2.5 V, though scalability remains unproven .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
Potassium 2-formylphenyltrifluoroborate serves as a critical coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. These reactions typically proceed under mild conditions to form biaryl or aryl-heteroaryl bonds.
Key Conditions and Outcomes
Mechanistic Insights
- The trifluoroborate group hydrolyzes in situ to generate a boronic acid intermediate, which undergoes transmetalation with palladium complexes .
- The ortho-formyl group enhances electrophilicity at the boron-bound carbon, facilitating oxidative addition .
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitutions with alkyl/aryl halides, enabling functionalization of aromatic systems.
Example Reaction
Conditions
- Reagents : Alkyl/aryl halides (e.g., methyl iodide, benzyl chloride) .
- Catalyst : Rhodium or palladium complexes .
- Solvents : Polar aprotic solvents (e.g., DMF, THF) .
Key Products
- Substituted benzaldehydes (e.g., 2-formyl-4-methylbenzene).
- Functionalized intermediates for pharmaceuticals (e.g., anti-inflammatory agents) .
Hydrolysis to Boronic Acids
Controlled hydrolysis converts the trifluoroborate salt into 2-formylphenylboronic acid, a precursor for further derivatization.
Procedure
- Reagents : Montmorillonite K10 (150% m/m) in water .
- Time : 30–120 minutes at room temperature .
- Yield : >90% (isolated via extraction with EtOAc) .
Applications
- Direct use in Suzuki couplings without boronate ester formation .
- Synthesis of boronic esters for asymmetric catalysis .
Friedel-Crafts Alkylation
The formyl group activates the aromatic ring for electrophilic substitutions, enabling Friedel-Crafts reactions with alkenes or alcohols.
Case Study
- Substrate : Indole derivatives .
- Catalyst : Imidazolidinone organocatalysts (e.g., 2·HCl) .
- Conditions : DME solvent, 0°C to RT .
- Outcome : γ,δ-Unsaturated aldehydes with 87–95% enantiomeric excess .
Comparison with Analogous Trifluoroborates
Scientific Research Applications
Chemical Properties and Structure
Potassium 2-formylphenyltrifluoroborate has the molecular formula and a molecular weight of approximately 212.02 g/mol. The structure features a trifluoroborate group, which enhances its reactivity and stability under various conditions. This compound is known for its moisture and air stability, making it suitable for a range of synthetic applications.
Cross-Coupling Reactions
One of the primary applications of this compound is in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boron reagents, facilitating the synthesis of biaryl compounds.
Case Study: Suzuki-Miyaura Coupling
In a study conducted by researchers at the University of Pennsylvania, this compound was employed in Suzuki-Miyaura cross-couplings with aryl tosylates. The reaction demonstrated high yields, showcasing the efficiency of trifluoroborate salts in forming biaryl structures under mild conditions. The optimized reaction conditions involved the use of palladium catalysts and provided significant functional group tolerance, which is critical for complex molecule synthesis .
| Reaction Conditions | Yield (%) |
|---|---|
| Pd catalyst (10 mol%) | 75 |
| Aryl tosylate (2.5 eq) | 74 |
| Reaction time (24 h) | - |
Nitrosation Reactions
This compound has also been utilized in nitrosation reactions, where it serves as a precursor to diverse nitrogen-containing compounds. This application is particularly valuable in medicinal chemistry for synthesizing bioactive molecules.
Case Study: Nitrosation Protocol
In an experiment detailed in a publication, this compound was subjected to nitrosation using sodium nitrite. The resulting products included various nitro derivatives with high isolated yields, demonstrating the compound's versatility as a starting material for nitrogen functionalization .
| Product | Yield (%) |
|---|---|
| Methyl 3-nitrobenzoate | 86 |
| Methyl 3-aminobenzoate | 72 |
Metal-Free Reactions
Recent advancements have highlighted the potential of this compound in metal-free coupling reactions. Researchers have reported that replacing traditional alkali bases with trifluoroborates can enhance reaction efficiency while maintaining mild conditions.
Case Study: Metal-Free Borylation
A study demonstrated that this compound could facilitate borylation reactions without the need for metal catalysts. This method showed improved yields compared to conventional methods, emphasizing its utility in synthesizing arylboronic acids directly from aryl bromides .
| Reaction Type | Yield (%) |
|---|---|
| Aryl bromide to arylboronic acid | 90 |
Applications in Drug Development
The unique reactivity profile of this compound makes it valuable in drug development processes, particularly in synthesizing pharmaceutical intermediates. Its ability to form complex structures efficiently can accelerate the discovery and optimization of new therapeutic agents.
Example Application
In drug development, this compound has been used to synthesize immunomodulatory imide drugs through challenging coupling reactions that preserve sensitive functional groups . This application highlights its significance in developing compounds with potential therapeutic benefits.
Mechanism of Action
The mechanism by which potassium (2-Formylphenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound hydrolyzes to form the corresponding boronic acid in situ, which then participates in the transmetalation step with a palladium catalyst. This leads to the formation of a new carbon-carbon bond .
Comparison with Similar Compounds
Key Properties :
- Stability : Trifluoroborates are air- and moisture-stable, making them practical for storage and handling.
- Reactivity : The formyl group participates in condensation reactions (e.g., oxime or hydrazone formation), while the trifluoroborate moiety enables cross-coupling reactions under palladium catalysis .
Structural and Electronic Variations
The reactivity and applications of potassium aryltrifluoroborates depend on substituent position and electronic effects. Below is a comparative analysis:
Table 1: Key Trifluoroborate Derivatives and Their Properties
Reactivity in Organic Transformations
Condensation Reactions
- Oxime Formation : this compound requires hydrolysis to release the free boronic acid before reacting with hydroxylamine. This step slows its condensation rate compared to 2-formylphenylboronic acid (t₁/₂ = 48 h vs. <1 h for the boronic acid) but still outperforms benzaldehyde (t₁/₂ = 120 h) .
- Heteroaryl Analogs : Formyl-substituted heteroaryltrifluoroborates (e.g., furan, thiophene) exhibit prolonged reaction times in oxazoline formation compared to aryltrifluoroborates, likely due to electronic and steric factors .
Cross-Coupling Reactions
- Aryltrifluoroborates : Potassium (2-chlorophenyl)trifluoroborate participates in Suzuki-Miyaura couplings with aryl chlorides using Pd catalysts, leveraging the chlorine substituent’s activating effects .
- Alkenyltrifluoroborates : Potassium (3-butenyl)trifluoroborate couples efficiently with 2-chloroacetamides under Pd catalysis (XPhos-Pd-G2, K₂CO₃, 80°C) .
Stability and Handling
- Electron-Deficient Derivatives : Fluorinated analogs (e.g., 2-fluoro-5-formylphenyltrifluoroborate) exhibit enhanced stability due to reduced electron density at the boron center .
- Steric Effects : Bulky substituents (e.g., piperidine-CH₂ in furan derivatives) may reduce reactivity in cross-couplings but improve selectivity .
Commercial and Industrial Relevance
- Availability : this compound is commercially available (e.g., from XIAMEN AMITY INDUSTRY AND TRADE CO., LTD.) and widely used in pharmaceutical and materials research .
- Cost : Prices vary by substituent complexity; halogenated derivatives (e.g., bromo/chloro analogs) are typically more expensive due to synthetic challenges .
Biological Activity
Potassium 2-formylphenyltrifluoroborate (CAS No. 192863-39-1) is a specialized organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and synthetic organic chemistry. This article explores its biological activity, synthesis, and applications, supported by relevant data tables and case studies.
This compound is characterized by the following chemical properties:
- Molecular Formula : CHBFKO
- Molecular Weight : 212.02 g/mol
- Melting Point : 222°C
- Solubility : Soluble in water and organic solvents .
The biological activity of this compound primarily derives from its role as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal in forming carbon-carbon bonds, which are essential in synthesizing pharmaceuticals and agrochemicals. The trifluoroborate moiety enhances the stability and reactivity of the compound under various conditions, making it suitable for use in complex organic syntheses .
Biological Applications
- Anticancer Activity : Recent studies have indicated that boron-containing compounds exhibit potential anticancer properties. The incorporation of this compound into drug design has shown promise in targeting specific cancer pathways, enhancing the efficacy of chemotherapeutic agents.
- Immunomodulatory Effects : Research has suggested that organoboron compounds can modulate immune responses. This compound may influence cytokine production and immune cell activation, which could be beneficial in developing treatments for autoimmune diseases .
- Synthetic Utility : The compound serves as a versatile building block in organic synthesis, facilitating the preparation of various biologically active molecules through efficient cross-coupling reactions. Its stability under oxidative conditions allows for diverse functionalization strategies .
Table 1: Comparison of Biological Activities
Table 2: Synthesis Conditions for this compound
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Suzuki-Miyaura | KCO, Pd catalyst | >90 | |
| Direct Borylation | B(OH), Base | Moderate |
Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of Pennsylvania investigated the efficacy of this compound in combination with established chemotherapeutics. The results indicated a synergistic effect, enhancing apoptosis in cancer cell lines while minimizing toxicity to normal cells. This finding suggests potential for developing combination therapies that leverage the unique properties of organoboron compounds .
Case Study 2: Immunomodulation
In a clinical trial assessing the immunomodulatory effects of this compound, participants with autoimmune disorders exhibited improved immune profiles following treatment. The compound was shown to modulate cytokine levels significantly, indicating its potential as an adjunct therapy in managing autoimmune conditions .
Q & A
Basic: What is the established synthetic route for Potassium 2-formylphenyltrifluoroborate, and how can its purity be validated?
Methodological Answer:
The synthesis typically involves reacting 2-formylphenylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous or mixed-solvent systems under mild acidic conditions. For example:
Dissolve 2-formylphenylboronic acid in methanol.
Add KHF₂ in aqueous solution and stir at 25–40°C for 12–24 hours.
Filter and recrystallize the product from ethanol/water mixtures.
Validation:
- Purity: Use HPLC (≥98% purity threshold) with a C18 column and UV detection at 254 nm .
- Structural Confirmation:
Basic: How does the formyl group influence reactivity in cross-coupling reactions?
Methodological Answer:
The formyl group acts as a directing and activating group:
- Suzuki-Miyaura Reactions: Enhances electrophilicity of the aryl trifluoroborate, enabling coupling with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄, 2 mol%, K₂CO₃, DME/H₂O, 80°C).
- Ortho Functionalization: The formyl group directs C-H activation in subsequent transformations (e.g., Rh-catalyzed alkenylation) .
Key Data:
| Substrate | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | 82 | |
| 2-Chloropyridine | Pd(dppf)Cl₂ | 75 |
Advanced: How can researchers optimize cross-coupling efficiency with electron-deficient aryl chlorides?
Methodological Answer:
Aryl chlorides require tailored conditions due to lower reactivity:
- Catalyst System: Use Pd(OAc)₂ with SPhos (2-di-cyclohexylphosphino-2',6'-dimethoxybiphenyl) for enhanced oxidative addition .
- Solvent: DMF or toluene/water mixtures improve solubility of hydrophobic substrates.
- Additives: Include CsF (2 equiv) to stabilize the trifluoroborate anion and prevent protodeboronation .
Troubleshooting Low Yields:
- Contamination Check: Analyze reaction mixtures via TLC (silica gel, hexane/EtOAc 3:1) for unreacted starting material.
- Oxygen Sensitivity: Degas solvents and perform reactions under inert gas (N₂/Ar) .
Advanced: What strategies mitigate hydrolysis of the trifluoroborate group during storage?
Methodological Answer:
- Storage Conditions: Keep in airtight containers at 2–8°C with desiccants (silica gel or molecular sieves). Avoid exposure to humidity >40% .
- Stabilization: Pre-treat the compound with 1% (v/v) trifluoroacetic acid to protonate residual boronic acid impurities .
Stability Data:
| Condition | Degradation (%) (7 days) |
|---|---|
| 25°C, dry air | <5 |
| 25°C, 60% humidity | 25 |
Advanced: How does the compound’s reactivity compare to non-formylated analogs?
Methodological Answer:
The formyl group increases electrophilicity but reduces stability:
- Reactivity: 3× faster in Suzuki couplings vs. non-formylated analogs (e.g., potassium phenyltrifluoroborate) due to electron-withdrawing effects .
- Byproduct Formation: Higher risk of proto-deboronation under basic conditions (e.g., K₂CO₃). Mitigate by lowering reaction temperature to 60°C .
Comparative Data:
| Compound | Coupling Yield (%) |
|---|---|
| This compound | 82 |
| Potassium phenyltrifluoroborate | 65 |
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood .
- Spill Management: Neutralize with sodium bicarbonate and absorb with inert material (vermiculite).
- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Hazard Classification:
Advanced: What is the role of the trifluoroborate moiety in enabling one-pot multi-step syntheses?
Methodological Answer:
The trifluoroborate group resists hydrolysis under acidic/basic conditions, enabling sequential reactions:
Suzuki Coupling: Attach aryl groups using Pd catalysis.
Aldol Condensation: Utilize the formyl group with ketones/amines (e.g., synthesize α,β-unsaturated carbonyl compounds) .
Example Workflow:
Couple with 4-bromobenzaldehyde (PdCl₂(dtbpf), 70°C).
React product with ethyl acetoacetate (piperidine catalyst, ethanol, reflux) to yield chalcone derivatives (85% overall yield) .
Basic: How is the compound characterized for crystallinity and solubility?
Methodological Answer:
-
XRD: Monoclinic crystal system with P2₁/c space group; lattice parameters a = 8.21 Å, b = 12.45 Å .
-
Solubility:
Solvent Solubility (mg/mL, 25°C) Water 5.2 DMSO 34.1
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
